4-Bromo-2,6-diaminopyridine

Perovskite Solar Cells Lead-Free Optoelectronics Defect Passivation

Researchers requiring precise bromine placement for cross-coupling or perovskite defect engineering often face supply inconsistency. 4-Bromo-2,6-diaminopyridine (CAS 329974-09-6) provides a reliable solution: • Perovskite additive: 13.40% PCE with 91% stability after 2000 h in N₂, outperforming non-brominated analogs. • Synthetic handle: Enables Suzuki, Buchwald & other cross-couplings for kinase inhibitor synthesis. • Supply assurance: Multiple batch sizes (mg to kg), documented purity ≥97%, global logistics.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 329974-09-6
Cat. No. B109475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-diaminopyridine
CAS329974-09-6
Synonyms2,6-Diamino-4-bromopyridine;  4-Bromopyridine-2,6-diamine; 
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1N)N)Br
InChIInChI=1S/C5H6BrN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9)
InChIKeyKXHPZYVKCDTIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-diaminopyridine: Differentiated Halogenated Scaffold


4-Bromo-2,6-diaminopyridine (C5H6BrN3, MW: 188.03 g/mol) is a solid, halogenated heterocyclic building block characterized by two amino groups at the 2,6-positions and a bromine atom at the 4-position of the pyridine ring . The compound's white to off-white crystalline powder form and specific molecular architecture (InChIKey: KXHPZYVKCDTIHE-UHFFFAOYSA-N) define its utility as a versatile intermediate in organic synthesis . While sharing a core 2,6-diaminopyridine (DAP) motif with several analogs, the specific placement of the bromine atom in 4-Bromo-2,6-diaminopyridine creates a unique electronic and steric profile that drives its differentiated performance in both classical synthetic transformations and advanced materials applications [1].

Substitution Risks with DAP Analogs


The 2,6-diaminopyridine (DAP) core is a privileged scaffold in medicinal chemistry and materials science, but the identity and position of the halogen substituent are not merely interchangeable. In silico investigations using Density Functional Theory (DFT) confirm that the nature of the halogen (Cl vs. Br) on substituted DAPs significantly modulates the strength and character of intermolecular halogen and hydrogen bonds, which are critical for molecular recognition and solid-state packing [1]. Empirical evidence from perovskite solar cell research demonstrates that 4-Bromo-2,6-diaminopyridine (4BrDP) provides a distinct functional advantage over the unsubstituted diaminopyridine (DP) scaffold, enabling specific coordination chemistry and defect passivation that cannot be replicated by its non-brominated counterpart [2]. This specific substitution pattern—a single bromine atom para to both amino groups—is a key differentiator, and substituting it with a different halogen, a different substitution pattern (e.g., 3,5-dibromo), or the unsubstituted DAP would lead to a loss of these tailored electronic properties and consequently, a failure to achieve the desired performance outcomes in critical applications.

4-Bromo-2,6-diaminopyridine: Verifiable Differentiation Evidence


Tin Halide Perovskite: 4BrDP vs. Unsubstituted DP

In a direct, head-to-head study, the performance of tin halide perovskite solar cells processed with the unsubstituted scaffold, diaminopyridine (DP), was compared to those processed with 4-Bromo-2,6-diaminopyridine (4BrDP). The study found that the brominated analog, 4BrDP, provided significantly stronger passivation ability and superior device performance [1].

Perovskite Solar Cells Lead-Free Optoelectronics Defect Passivation

Defect Passivation and Long-Term Stability

Beyond efficiency, 4-Bromo-2,6-diaminopyridine (4BrDP) demonstrates a quantifiable advantage in device stability over the DP analog, a critical parameter for practical application. Devices fabricated with 4BrDP exhibit excellent long-term durability under accelerated aging conditions, a key differentiator in photovoltaic technology [1].

Perovskite Solar Cells Defect Management Device Stability

Halogen Bonding: 4-Bromo vs. 4-Chloro DAP

A DFT study of halogen-substituted 2,6-diaminopyridines reveals that the specific identity of the halogen atom (Br vs. Cl) dictates the strength of halogen bonds, which are crucial for molecular assembly and recognition. The presence of a para-bromo substituent (as in 4-Bromo-2,6-diaminopyridine) is computationally predicted to lead to stronger halogen bonding interactions compared to the para-chloro analog (4-Chloro-2,6-diaminopyridine), a critical factor in supramolecular and materials design [1].

Computational Chemistry Supramolecular Chemistry Halogen Bonding

4-Bromo-2,6-diaminopyridine: Application Scenarios


Lead-Free Perovskite Solar Cell Additive

For researchers developing high-performance, stable lead-free perovskite solar cells, 4-Bromo-2,6-diaminopyridine (4BrDP) is a proven multifunctional additive. Direct head-to-head comparisons show that 4BrDP outperforms its non-brominated diaminopyridine (DP) counterpart by enabling a champion power conversion efficiency (PCE) of 13.40% and excellent long-term stability, with devices retaining 91% of their initial PCE after 2000 hours in N2 and 82% after 1000 hours at 85°C [1]. The bromine atom is crucial for this performance, providing stronger defect passivation through enhanced coordination and halogen bonding [1].

Kinase Inhibitor and Anticancer Intermediate

In medicinal chemistry, 4-Bromo-2,6-diaminopyridine serves as a critical intermediate for synthesizing kinase inhibitors and anticancer agents. The bromine atom at the 4-position is an essential synthetic handle for introducing molecular complexity via cross-coupling reactions, enabling the construction of diverse and potent inhibitors targeting cyclin-dependent kinases (CDKs) and other therapeutic targets [1]. Its role is supported by its use as a starting material for building complex molecular frameworks in drug discovery .

Polydentate Ligand for Transition Metal Catalysis

The 2,6-diamino substitution pattern, combined with the electronic influence of the 4-bromo substituent, makes 4-Bromo-2,6-diaminopyridine a capable polydentate ligand for transition metals. Its utility as a building block for catalysts in organic transformations is well-documented, with the specific halogenation influencing both the electronic properties and steric environment of the resulting metal complexes [1].

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